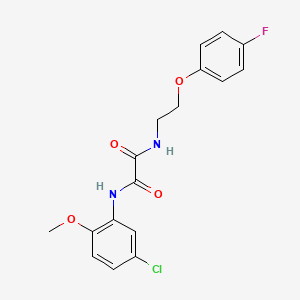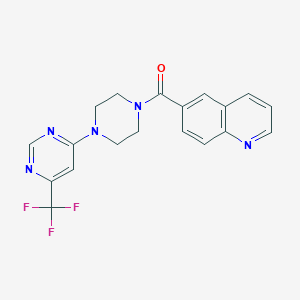
Quinolin-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a quinoline, a pyrimidine, and a piperazine . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor . Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the synthesis of similar compounds often involves the reaction of a substituted alkyne with a substituted azide in a solvent like tetrahydrofolate (THF) .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline and pyrimidine rings are aromatic and planar, while the piperazine ring is saturated and non-planar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the quinoline, pyrimidine, and piperazine rings. Generally, quinolines, pyrimidines, and piperazines can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the quinoline, pyrimidine, and piperazine rings. Generally, these types of compounds are solid at room temperature and have high solubility in water and other polar solvents .Applications De Recherche Scientifique
Anticancer Applications
A study by Perreault et al. (2017) on mestranol derivatives, closely related to the chemical structure , demonstrated potent and selective in vitro and in vivo activities against MCF-7 breast cancer models. This research showcased the synthesis of a compound, RM-581, which showed improved metabolic stability and potent cytotoxic activity in breast cancer cell culture, highlighting its potential as a promising lead candidate for cancer therapy (Perreault et al., 2017).
Antimicrobial Activity
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting potential antimicrobial agents. Their research indicated significant antibacterial and antifungal activities, suggesting these compounds could serve as a basis for developing new antimicrobial treatments (Holla et al., 2006).
Patel et al. (2012) explored the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, showing promising activity against a broad spectrum of bacteria and fungi. This underscores the versatile potential of such compounds in combating microbial resistance (Patel et al., 2012).
Pharmacokinetics
Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, a compound related to the chemical structure , in rat, dog, and human models. The compound exhibited favorable pharmacokinetic properties, including rapid absorption and primary excretion via urine in dogs and humans, indicating its potential for diabetes treatment (Sharma et al., 2012).
Safety And Hazards
Orientations Futures
Compounds containing quinoline, pyrimidine, and piperazine moieties are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research will likely continue to explore the potential therapeutic applications of these types of compounds.
Propriétés
IUPAC Name |
quinolin-6-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)16-11-17(25-12-24-16)26-6-8-27(9-7-26)18(28)14-3-4-15-13(10-14)2-1-5-23-15/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDYZKNYVVHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


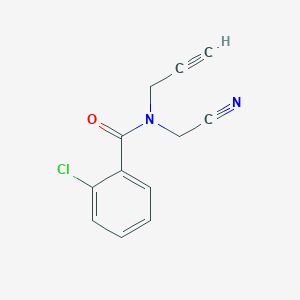
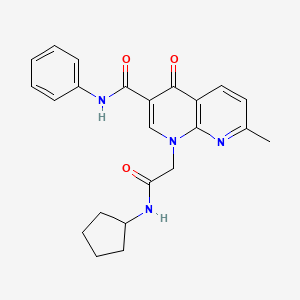
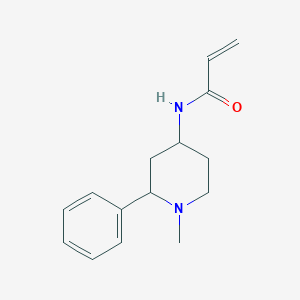
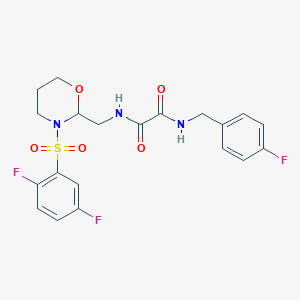
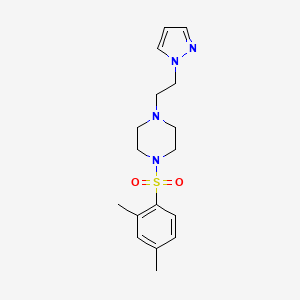
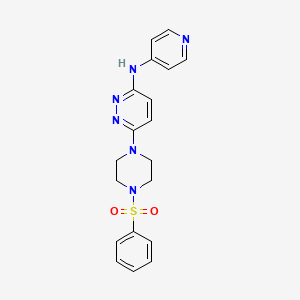
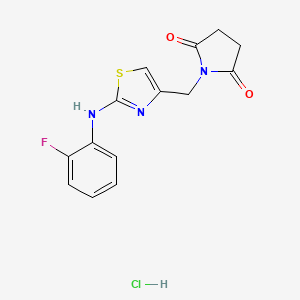

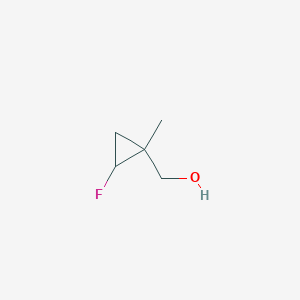

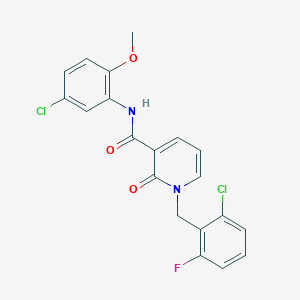
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2832660.png)
